2-Morpholino-6-nitrobenzaldehyde
Overview
Description
2-Morpholino-6-nitrobenzaldehyde is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 223.23 g/mol.
Preparation Methods
The synthesis of 2-Morpholino-6-nitrobenzaldehyde typically involves the condensation of morpholine with 6-nitrobenzaldehyde. One common method includes the reaction of 6-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Morpholino-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-Morpholino-6-aminobenzaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Morpholino-6-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its ability to suppress singlet oxygen generation.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Morpholino-6-nitrobenzaldehyde exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to suppress the generation of singlet oxygen, a reactive oxygen species, thereby preventing oxidative stress and cellular damage . The compound’s unique structure allows it to participate in various biochemical pathways, influencing its biological activity.
Comparison with Similar Compounds
2-Morpholino-6-nitrobenzaldehyde can be compared with other similar compounds, such as:
2-Morpholino-6-aminobenzaldehyde: Formed by the reduction of the nitro group, it has different chemical and biological properties.
6-Nitrobenzaldehyde: Lacks the morpholine group, resulting in distinct reactivity and applications.
2-Morpholino-4-nitrobenzaldehyde:
The uniqueness of this compound lies in its specific combination of the morpholine and nitro groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-morpholin-4-yl-6-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-10(12-4-6-17-7-5-12)2-1-3-11(9)13(15)16/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQANXAGUSPWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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